
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid is a complex organic compound that belongs to the class of pyrimidinone derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring fused with a pyrimidinone moiety
Preparation Methods
The synthesis of 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical processes .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid stands out due to its unique structural features and versatile applications. Similar compounds include other pyrimidinone derivatives and pyrrolidine-based molecules, which may share some properties but differ in their specific activities and applications .
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(4-ethyl-1-methyl-6-oxopyrimidin-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-3-9-6-10(16)14(2)12(13-9)15-5-4-8(7-15)11(17)18/h6,8H,3-5,7H2,1-2H3,(H,17,18) |
InChI Key |
BEKVHKFROQWEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCC(C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


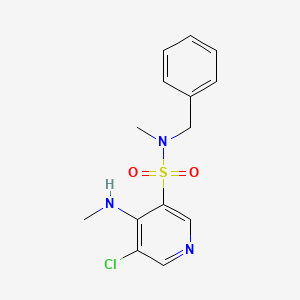

![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)
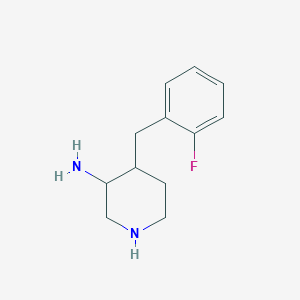
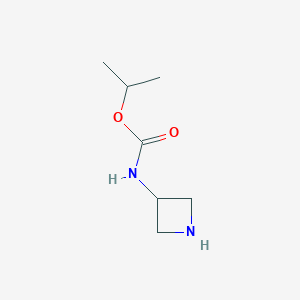
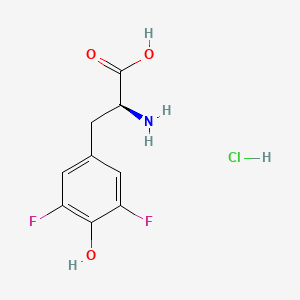
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
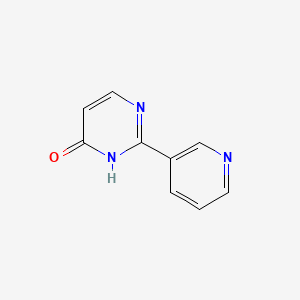

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)


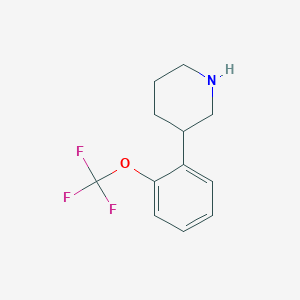
![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
